2-Chloro-4-[(pentan-3-yl)amino]benzonitrile
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Overview
Description
2-Chloro-4-[(pentan-3-yl)amino]benzonitrile is a chemical compound with the molecular formula C12H15ClN2. It is a derivative of benzonitrile, characterized by the presence of a chloro group and an amino group substituted with a pentan-3-yl chain. This compound is primarily used for research purposes and has various applications in scientific studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-[(pentan-3-yl)amino]benzonitrile typically involves the reaction of 2-chloro-4-nitrobenzonitrile with pentan-3-ylamine. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the substitution reaction. The nitro group is reduced to an amino group, and the pentan-3-ylamine is introduced to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The process may also include purification steps such as recrystallization or chromatography to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4-[(pentan-3-yl)amino]benzonitrile can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The amino group can be oxidized or reduced to form different derivatives.
Coupling Reactions: The compound can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols. Conditions often involve the use of a base and a solvent like dimethylformamide (DMF).
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzonitriles, while oxidation and reduction can lead to different amino or nitro derivatives.
Scientific Research Applications
2-Chloro-4-[(pentan-3-yl)amino]benzonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition or protein binding.
Medicine: Research into potential pharmaceutical applications, such as drug development or therapeutic agents.
Industry: It may be used in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of 2-Chloro-4-[(pentan-3-yl)amino]benzonitrile involves its interaction with specific molecular targets. The chloro and amino groups allow it to bind to certain enzymes or receptors, potentially inhibiting their activity or altering their function. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
2-Amino-4-chlorobenzonitrile: A similar compound with an amino group instead of the pentan-3-ylamino group.
4-Amino-2-chlorobenzonitrile: Another derivative with the amino and chloro groups in different positions.
Uniqueness
2-Chloro-4-[(pentan-3-yl)amino]benzonitrile is unique due to the presence of the pentan-3-yl chain, which can influence its chemical reactivity and biological activity. This structural feature may provide distinct properties compared to other similar compounds, making it valuable for specific research applications.
Properties
Molecular Formula |
C12H15ClN2 |
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Molecular Weight |
222.71 g/mol |
IUPAC Name |
2-chloro-4-(pentan-3-ylamino)benzonitrile |
InChI |
InChI=1S/C12H15ClN2/c1-3-10(4-2)15-11-6-5-9(8-14)12(13)7-11/h5-7,10,15H,3-4H2,1-2H3 |
InChI Key |
LZBQRLISSAJAAH-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)NC1=CC(=C(C=C1)C#N)Cl |
Origin of Product |
United States |
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